3-Bromo-1-(2-chlorophenyl)piperidin-2-one is a chemical compound classified within the piperidinone family. It features a bromine atom at the third position and a chlorophenyl group at the first position of the piperidinone ring. This compound is known for its utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds.
The compound can be sourced from various chemical suppliers and is often utilized in research laboratories for synthetic applications. Its unique structure allows it to serve as a building block for more complex molecules, making it valuable in medicinal chemistry and drug development.
3-Bromo-1-(2-chlorophenyl)piperidin-2-one is classified as a halogenated piperidinone, which denotes its structural characteristics and potential reactivity. This classification is significant for understanding its chemical behavior and applications in synthesis.
The synthesis of 3-Bromo-1-(2-chlorophenyl)piperidin-2-one typically involves the bromination of 1-(2-chlorophenyl)piperidin-2-one. Common methods include:
The reaction conditions often require monitoring to prevent over-bromination and ensure that the desired product is obtained with high purity. The purification of the final product typically involves techniques such as column chromatography.
3-Bromo-1-(2-chlorophenyl)piperidin-2-one has a molecular formula of CHBrClNO. Its structure can be visualized as follows:
The compound's molecular weight is approximately 284.56 g/mol. The presence of both bromine and chlorine contributes to its reactivity profile, making it suitable for various chemical transformations.
3-Bromo-1-(2-chlorophenyl)piperidin-2-one can participate in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-Bromo-1-(2-chlorophenyl)piperidin-2-one involves its interaction with biological targets. These interactions may modulate various biological pathways by binding to specific enzymes or receptors. The exact molecular targets depend on the specific derivatives formed from this compound, which can exhibit diverse pharmacological activities.
3-Bromo-1-(2-chlorophenyl)piperidin-2-one typically appears as a solid at room temperature, with specific melting points depending on purity and preparation method.
The compound is characterized by:
Relevant data includes spectroscopic characteristics such as:
3-Bromo-1-(2-chlorophenyl)piperidin-2-one finds applications primarily in scientific research, particularly in:
This compound's unique structure allows researchers to explore its potential in developing new therapeutic agents, contributing to advancements in drug discovery and development .
Heterocyclic compounds form the architectural backbone of modern pharmaceuticals, with nitrogen-containing rings exhibiting unparalleled bioactivity and target selectivity. Among these, the piperidine scaffold—a saturated six-membered heterocycle—is embedded in >20 classes of therapeutic agents, ranging from CNS drugs to antivirals and anticancer therapies [4] [6]. Its conformational flexibility enables optimal binding interactions with diverse biological targets, while its synthetic accessibility facilitates structural diversification. Within this pharmacophoric landscape, piperidin-2-one (δ-valerolactam) derivatives represent a critically underexplored niche. The incorporation of a carbonyl group at the 2-position introduces planarity, modifies electronic density, and provides a handle for further functionalization. When combined with strategic halogenation—particularly bromo and chloro substituents—these molecules acquire unique steric, electronic, and metabolic properties that enhance their drug-likeness. The targeted compound 3-Bromo-1-(2-chlorophenyl)piperidin-2-one exemplifies this design philosophy, merging a halogenated piperidinone core with an ortho-chlorinated aryl system to create a novel entity with prospective bioactivity.
Piperidin-2-one derivatives occupy a pivotal space in medicinal chemistry due to their enhanced hydrogen-bonding capacity, improved metabolic stability, and conformational rigidity compared to piperidine counterparts. The carbonyl group enables key interactions with biological targets while influencing the ring's overall puckering dynamics and dipole moment [4] [6]. These attributes are leveraged across therapeutic domains:
Synthetically, piperidin-2-ones are accessible via:
Table 1: Bioactive Piperidin-2-one Derivatives and Their Therapeutic Applications
Compound | Substitution Pattern | Biological Activity | Key Structural Feature |
---|---|---|---|
Evodiamine [4] | 13-methyl, 8,9-dimethoxy | Antiproliferative (apoptosis inducer) | Fused quinazolinone-piperidinone |
Compound 5 [4] | N-benzoyl, 4-haloaryl | Antitumor (HSP70 inhibition) | 3-Bromo and 4-fluorophenyl groups |
Compound 15b [4] | Oxime at C4, 3-ethyl | Antifungal (CYP51 inhibition) | C4-oxime and C3-ethyl chain |
Donepezil analog [6] | 1-benzyl, 3-acetyl | Anti-Alzheimer (AChE inhibition) | ortho-Substituted aryl at N1 |
The 3-bromo substituent in 3-Bromo-1-(2-chlorophenyl)piperidin-2-one serves dual roles: it acts as a radical leaving group for C–C cross-coupling (e.g., Suzuki reactions) and an electron sink to polarize the C3 carbon for nucleophilic addition. This enhances the molecule’s derivatization potential for library synthesis [4] [8].
Halogen atoms—particularly bromo and chloro—are indispensable in optimizing pharmacodynamics and pharmacokinetics. Their incorporation influences lipophilicity (log P), metabolic resistance, and target engagement via halogen bonding (C–X···O/N) and steric effects [5] [7]. In the context of 1-(aryl)piperidin-2-ones:
Table 2: Impact of Halogen Position on Aromatic Systems in Drug Design
Halogen Pattern | Example Drug/Compound | Biological Target | Effect on Bioactivity |
---|---|---|---|
ortho-Chloro (monosub.) | Olmutinib [7] | EGFR T790M/L858R mutants | Blocks rotamers to enhance binding |
meta-Bromo (disub.) | Lorlatinib [7] | ALK/ROS1 kinases | Halogen bond with hinge residue |
para-Chloro | Raloxifene [4] | Estrogen receptor | Increases log P and membrane permeation |
3-Bromo (piperidinone) | 3-Bromo-1-(2-ClPh)piperidin-2-one | N/A (building block) | Activates C3 for C–C bond formation |
The synergy between the 3-bromo (aliphatic) and ortho-chloro (aromatic) groups confers orthogonal reactivity:
Carborane catalysts (e.g., Cat D, Cat E [5]) enable late-stage halogenation of complex intermediates, allowing direct access to such halogenated architectures. This avoids harsh conditions (e.g., Br~2~/FeBr~3~) that degrade sensitive functionalities.
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: